Carbonic anhydrase/AChE-IN-2
Description
Strategic Rationale for Dual Inhibition of CA and AChE
The simultaneous inhibition of both carbonic anhydrase and acetylcholinesterase by a single molecule presents a compelling therapeutic strategy, particularly for neurodegenerative disorders like Alzheimer's disease.
Advantages of Multi-Target Ligands in Enzyme Modulation
The development of multi-target-directed ligands (MTDLs) offers several advantages over the administration of multiple individual drugs. symeres.com A single, multi-target compound can lead to improved efficacy through synergistic effects on different pathological pathways. nih.govsymeres.com This approach can also simplify treatment regimens, potentially leading to better patient compliance. symeres.com Furthermore, MTDLs can exhibit improved pharmacokinetic and pharmacodynamic profiles and may reduce the risk of drug-drug interactions that can occur with polypharmacy. rsc.orgsymeres.com By addressing the multifaceted nature of complex diseases more effectively, MTDLs represent a more comprehensive therapeutic approach. nih.govresearchgate.net
Historical Context of CA and AChE Inhibitor Research
The development of inhibitors for both carbonic anhydrase and acetylcholinesterase has a long and independent history. Sulfonamides were identified as potent CA inhibitors, with acetazolamide (B1664987) being a classic example used for decades as a diuretic and for treating glaucoma. wikipedia.org The discovery of numerous CA isoforms has since led to the development of more selective inhibitors for various therapeutic applications, including anticancer and antiepileptic agents. nih.gov
Similarly, research into AChE inhibitors has been a cornerstone of Alzheimer's disease therapy for many years. nih.gov The cholinergic hypothesis of this disease spurred the development of drugs like donepezil (B133215) and galantamine, which aim to alleviate cognitive symptoms by boosting cholinergic neurotransmission. nih.gov
The concept of combining these two inhibitory activities into a single molecule is a more recent development in medicinal chemistry. This "hybrid molecule" or "dual-acting inhibitor" strategy emerged from the growing understanding of the complex and multifactorial nature of neurodegenerative diseases. nih.gov Researchers have designed and synthesized various series of compounds that incorporate the pharmacophoric features necessary for inhibiting both CA and AChE. These efforts have led to the discovery of potent dual inhibitors, with some exhibiting inhibitory constants in the nanomolar and even picomolar range. nih.govnih.gov
Table 1: Research Findings on Dual CA and AChE Inhibitors
| Compound Class | Target Enzymes | Inhibition Constants (Ki) | Reference |
| Carbamate (B1207046) derivatives | hCA I, hCA II, AChE | hCA I: 194.4-893.5 nM; hCA II: 103.9-835.7 nM; AChE: 12.0-61.3 nM | nih.gov |
| Organohalogen chalcone (B49325) derivatives | hCA I, hCA II, AChE | hCA I: 13.54-94.11 nM; hCA II: 5.21-57.44 nM; AChE: 5.07-65.53 nM | researchgate.net |
| Sulfamoylcarbamates and sulfamides | hCA I, hCA II, AChE | hCA I: 45.9-687.5 pM; hCA II: 48.8-672.2 pM; AChE: 4.52-38.28 pM | nih.gov |
| Baicalin hydrate | CA II, AChE, BChE | CA II: 19.25 nM; AChE: 10.01 nM; BChE: 3.50 nM | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12BrF3O2 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C17H12BrF3O2/c1-23-16-9-5-12(10-14(16)18)15(22)8-4-11-2-6-13(7-3-11)17(19,20)21/h2-10H,1H3/b8-4+ |
InChI Key |
ZMOKRIANDXERPS-XBXARRHUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
In Vitro Enzyme Inhibition Studies of Carbonic Anhydrase/ache in 2
Kinetic Analysis of Enzyme Inhibition Mechanisms (e.g., Competitive Inhibition)
Kinetic studies have been conducted to elucidate the mechanism through which this dual-inhibitor compound exerts its effects on carbonic anhydrase and acetylcholinesterase. The inhibitory constants (Ki) and the type of inhibition are key parameters in understanding these mechanisms.
For the carbonic anhydrase isoenzymes, the compound, identified as rosmanol, displayed a Ki of 0.12 nM against hCA I and 4.99 nM against hCA II. nih.gov Studies on other types of dual inhibitors, such as certain carbamate (B1207046) derivatives, have shown Ki values in the range of 194.4-893.5 nM for hCA I and 103.9-835.7 nM for hCA II. nih.gov For acetylcholinesterase, the carbamate derivatives presented Ki values between 12.0 and 61.3 nM. nih.gov
In a study of a series of quinazolinone derivatives, which also act as carbonic anhydrase inhibitors, the most active compound was found to be a competitive inhibitor of both bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). frontiersin.org This was determined through Lineweaver-Burk plots, with Ki values of 13.0 ± 0.013 μM and 14.25 ± 0.017 μM for bCA-II and hCA-II, respectively. frontiersin.org This competitive inhibition suggests that the inhibitor binds to the same active site as the substrate. frontiersin.org
The determination of the inhibition type—be it competitive, noncompetitive, or uncompetitive—is often achieved by analyzing Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration at various inhibitor concentrations. nih.gov
Table 2: Kinetic Analysis of Enzyme Inhibition (Kᵢ values)
| Enzyme | Kᵢ (nM) |
| human Carbonic Anhydrase I (hCA I) | 0.12 |
| human Carbonic Anhydrase II (hCA II) | 4.99 |
This table displays the inhibitory constant (Kᵢ) values for the compound against human carbonic anhydrase isoenzymes I and II.
Computational and Structural Elucidation of Carbonic Anhydrase/ache in 2 Interactions
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. These simulations are crucial for understanding the binding mode of inhibitors and for the rational design of new, more potent molecules.
For dual inhibitors like Carbonic anhydrase/AChE-IN-2, which are often based on scaffolds such as chalcones, molecular docking studies are performed to predict their binding poses within the active sites of both AChE and CA. researchgate.net In the case of AChE, inhibitors are often predicted to bind within the catalytic gorge. For carbonic anhydrase, the inhibitor's sulfonamide group, a common feature in many CA inhibitors, is expected to coordinate with the zinc ion in the active site. researchgate.net The remainder of the inhibitor molecule then orients itself to form favorable interactions with surrounding residues.
Molecular docking simulations identify the key amino acid residues that form interactions with the inhibitor, providing insight into the structural basis for its activity. For AChE, key interactions often involve residues within the catalytic active site (CAS) and the peripheral anionic site (PAS). For carbonic anhydrase, interactions with residues in the hydrophilic and hydrophobic halves of the active site cone are critical for binding affinity and selectivity. researchgate.net The identification of these specific interactions is a key step in the structure-activity relationship (SAR) studies of these dual inhibitors.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed view of the dynamic behavior of the enzyme-inhibitor complex over time, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur upon ligand binding.
MD simulations are employed to assess the stability of the docked pose of this compound within the active sites of AChE and CA. medchemexpress.com By simulating the movement of atoms over a period of time, researchers can determine if the inhibitor remains stably bound in its predicted orientation. The root-mean-square deviation (RMSD) of the ligand and key protein residues is often calculated to quantify the stability of the complex. These simulations can reveal important dynamic interactions and conformational adjustments that are not apparent from static docking poses.
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein. This calculation is performed on snapshots taken from an MD simulation trajectory. The binding free energy is a measure of the binding affinity of the inhibitor for the enzyme. For dual inhibitors, MM/GBSA calculations can be used to compare the binding affinities for both AChE and CA, helping to explain the observed inhibitory potency and selectivity. These computational predictions of binding affinity can then be correlated with experimental data to validate the binding model.
Quantum Chemical Calculations
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.orgnih.gov For an inhibitor such as this compound, DFT calculations can provide deep insights into its three-dimensional geometry, electronic properties, and reactivity, which are crucial for its interaction with biological targets. nih.govnih.gov
Typically, DFT studies are performed to optimize the inhibitor's geometry and calculate various molecular descriptors. nih.gov These calculations map the electron distribution and electrostatic potential, identifying regions of the molecule likely to engage in intermolecular forces, such as hydrogen bonds, with enzyme active sites. nih.gov The optimized geometry derived from DFT is also a critical input for molecular docking simulations, which predict how the inhibitor fits within the active sites of carbonic anhydrase and acetylcholinesterase. nih.govnih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory centers on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital indicators of a compound's chemical reactivity and kinetic stability. researchgate.netnih.gov
In the case of this compound, FMO analysis clarifies its capacity for charge transfer and interaction with amino acid residues in the enzyme active sites. frontiersin.org A smaller HOMO-LUMO gap typically signifies a more reactive molecule. researchgate.net The spatial distribution of the HOMO and LUMO identifies the most probable electron-donating and electron-accepting regions of the inhibitor, which is invaluable for understanding its binding mechanism and for designing structural modifications to enhance its inhibitory activity. nih.govfrontiersin.org
Table 1: Representative Frontier Molecular Orbital Energy Values
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and can vary based on the specific computational methods and basis sets employed in the analysis.
Structural Biology Approaches
While computational models provide theoretical predictions, structural biology offers direct experimental validation of inhibitor-enzyme binding. X-ray crystallography is a premier technique for detailing the precise binding modes of inhibitors targeting enzymes like carbonic anhydrase and acetylcholinesterase. nih.govnih.gov
X-ray Crystallography of Enzyme-Inhibitor Adducts for Binding Mode Delineation
X-ray crystallography is a technique that determines the three-dimensional atomic structure of molecules, including complex enzyme-inhibitor adducts. nih.govnih.gov By co-crystallizing an enzyme with its inhibitor, it is possible to obtain a high-resolution view of the complex, providing definitive evidence of the inhibitor's binding orientation and the specific molecular interactions that stabilize it. nih.govunivie.ac.at
For this compound, crystallographic analysis of its complexes with various carbonic anhydrase isoforms (e.g., hCA I and hCA II) and acetylcholinesterase is essential to fully delineate its binding mode. These studies would reveal key hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues within each enzyme's active site. nih.govnih.gov This structural knowledge is fundamental to understanding the inhibitor's potency and selectivity. nih.gov It also serves as a critical blueprint for the structure-based design of new dual-target inhibitors with improved therapeutic properties. elsevierpure.com
Table 2: List of Compounds and Enzymes Mentioned
| Name |
|---|
| This compound |
| Acetylcholinesterase |
| Carbonic anhydrase |
| hCA I |
Structure Activity Relationship Sar Studies for Dual Inhibition by Carbonic Anhydrase/ache in 2
Elucidation of Structural Features Governing CA Inhibition Potency and Selectivity
The inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes, is primarily driven by moieties capable of coordinating with the catalytic zinc ion (Zn²⁺) in the active site. For most CA inhibitors, this crucial interaction is mediated by a primary sulfonamide group (-SO₂NH₂).
Key structural features for potent CA inhibition include:
The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide group is the most common and effective ZBG. Its nitrogen atom coordinates directly to the Zn²⁺ ion, displacing a water molecule or hydroxide (B78521) ion. The potency of this interaction is highly dependent on the electronic properties of the sulfonamide. nih.gov
Aromatic/Heterocyclic Scaffold: The sulfonamide is typically attached to an aromatic or heterocyclic ring system. This scaffold serves to correctly orient the ZBG within the active site and can form additional interactions with amino acid residues. For instance, aromatic sulfonamides can engage in π-π stacking interactions with residues like Phenylalanine-131. nih.gov
The "Tail": Substitutions on the scaffold, often referred to as the "tail," play a critical role in determining the inhibitor's affinity and, importantly, its selectivity among different CA isoforms. These modifications can form hydrogen bonds or van der Waals interactions with residues in the middle and outer regions of the active site cone. researchgate.net For example, modifications can target interactions with residues like His64, which acts as a proton shuttle. nih.govnih.gov
Studies on various sulfonamides have shown that their inhibitory power is largely dependent on the electronic characteristics of the substituents on the aromatic or heterocyclic nucleus, which in turn affect the sulfonamide group's electronic properties. nih.gov The design of isoform-selective inhibitors, such as those targeting tumor-associated CA IX and XII, often involves a "tail approach" where moieties are added to the scaffold to exploit differences in the active site cavities between isoforms.
| Compound/Series | Core Scaffold | Key Substituent (R) | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity Notes |
| Acetazolamide (B1664987) | Thiadiazole | Acetamido | 84.4 | 59.2 | Reference inhibitor, relatively non-selective. nih.gov |
| Taxifolin | Flavonoid | Dihydroquercetin | 29.2 | 24.2 | Natural product showing potent inhibition of ubiquitous isoforms. nih.gov |
| Benzoxazolone Series | Benzoxazolone | 3-(aminomethyl) | 12.3 - 154.0 | 8.6 - 41.0 | Potent inhibition of both cytosolic isoforms. nih.gov |
Table 1: Representative data illustrating how different scaffolds and substituents influence inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. Data is illustrative of trends discussed in the literature.
Elucidation of Structural Features Governing AChE Inhibition Potency
Acetylcholinesterase features a deep and narrow gorge leading to its active site. Effective inhibitors are often designed to interact with two key sites within this gorge: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance.
Key structural features for potent AChE inhibition are:
CAS-Binding Moiety: This part of the inhibitor interacts with the CAS, which includes the catalytic triad (B1167595) (Ser203, His447, Glu334 in human AChE) and key aromatic residues like Trp86. Quaternary ammonium (B1175870) groups or other cationic centers can form cation-π interactions with Trp86, mimicking the binding of the natural substrate, acetylcholine (B1216132).
PAS-Binding Moiety: The PAS is rich in aromatic residues (e.g., Tyr72, Tyr124, Trp286, Tyr341 in human AChE). Aromatic or heterocyclic moieties in the inhibitor, such as a tacrine (B349632) or quinolinone scaffold, can establish π-π stacking interactions within the PAS. genscript.com This interaction is not only crucial for affinity but can also interfere with the role of the PAS in amyloid-β aggregation. genscript.com
Linker: In dual-binding site inhibitors, a flexible or rigid linker of appropriate length connects the CAS- and PAS-binding moieties. The length and nature of this linker are critical for allowing the inhibitor to span the ~20 Å distance between the two sites and adopt an optimal binding conformation.
Modifications to these components can significantly impact potency. For example, in a series of quinolinone derivatives, the introduction of a dithiocarbamate (B8719985) moiety and optimization of the linker length led to compounds that could simultaneously interact with both the CAS and PAS, resulting in potent, mixed-type inhibition. genscript.com
| Compound/Series | PAS-Binding Moiety | Linker | CAS-Binding Moiety | eeAChE IC₅₀ (µM) | Inhibition Type |
| Tacrine | Acridine | (none) | Amino group | ~0.1-0.3 | Binds to PAS. |
| Donepezil (B133215) | Indanone | Piperidine | Benzyl group | ~0.01-0.05 | Dual-binding site. |
| Quinolinone-dithiocarbamate 4c | Quinolinone | Alkyl chain | Dithiocarbamate | 0.22 | Mixed-type, dual-binding. genscript.com |
| G801-0274 derivative 8i | Oxoindoline | Varied | Varied | 0.39 | Potent dual inhibitor of AChE and BChE. mdpi.com |
Table 2: Representative data for AChE inhibitors, highlighting the structural components for interacting with the catalytic (CAS) and peripheral (PAS) sites. eeAChE refers to Electrophorus electricus AChE.
Identification of Common and Distinct Pharmacophores for Dual Action
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for biological activity. For dual CA/AChE inhibitors, this model integrates the requirements for both targets.
Common Pharmacophoric Features:
Aromatic/Hydrophobic Regions: Both targets possess hydrophobic pockets and aromatic residues that can be exploited for binding. The aromatic scaffold of the sulfonamide for CA inhibition can often double as a PAS-binding moiety for AChE.
Hydrogen Bond Acceptors/Donors: Both active sites contain residues that can act as hydrogen bond partners, which can be engaged by appropriate functional groups on the inhibitor to enhance affinity.
Distinct Pharmacophoric Features:
For CA Inhibition: The absolute requirement is a zinc-binding group, typically a primary sulfonamide, positioned to coordinate with the active site metal ion.
For AChE Inhibition: A key feature is often a positively ionizable group or a moiety capable of strong cation-π interactions to bind to the CAS, along with a linker to a PAS-binding element.
Pharmacophore models developed for dual inhibitors often feature a combination of hydrogen bond donors, hydrophobic features, and, for AChE, a positive ionizable feature. nih.govnih.gov The challenge lies in integrating the distinct ZBG for CA with the often larger, elongated structure required to span the AChE gorge, without creating steric clashes in either active site.
Modulation of Selectivity and Potency through Targeted Chemical Modifications
Fine-tuning the inhibitory profile of a dual-action compound is achieved through systematic chemical modifications to its core structure.
Modifying the CA-binding Moiety: While the sulfonamide group is often conserved, altering the scaffold to which it is attached can drastically change isoform selectivity (e.g., hCA I vs. hCA II vs. hCA IX). Introducing substituents that interact with non-conserved amino acids at the rim of the active site is a key strategy for achieving selectivity.
Modifying the AChE-binding Moiety: The balance of inhibition between AChE and butyrylcholinesterase (BChE), a related enzyme, can be modulated. For example, modifications to the tacrine fragment in certain hybrids, such as adding a 6-Cl or 7-MeO group, can enhance AChE potency and selectivity over BChE. nih.gov
Altering the Linker: The length, rigidity, and chemical nature of the linker are critical. In one study, varying the linker from two to three carbon chains was found to be optimal for dual GSK-3β/AChE inhibitors. nih.gov Adjusting the linker is essential to position the two pharmacophoric ends correctly in their respective binding sites to maximize affinity and achieve a balanced dual-inhibitory profile. For instance, using an amide linker in some coumarin-based dual inhibitors resulted in an unbalanced profile, with potent MAO-B inhibition but weak AChE inhibition. nih.gov
Computational Predictive Models for Pharmacological Relevance (e.g., ADMET prediction relevant for lead optimization, not specific compound properties)
In the lead optimization phase of drug discovery, computational models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate compounds. These in silico tools help prioritize molecules with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.
For dual CA/AChE inhibitors, ADMET prediction is used to:
Assess Blood-Brain Barrier (BBB) Permeability: Since AChE is a target within the central nervous system, inhibitors must be able to cross the BBB. Computational models predict this based on physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area.
Predict Oral Bioavailability: Models like the Lipinski's Rule of Five are used as initial filters to identify compounds with drug-like properties that are more likely to be orally absorbed.
Estimate Metabolic Stability: Predictions can identify potential sites of metabolic attack by cytochrome P450 enzymes, allowing chemists to modify the structure to block metabolism and improve the compound's half-life.
Forecast Potential Toxicity: In silico models can flag compounds that may have off-target effects, such as hERG channel inhibition (a risk for cardiotoxicity) or potential hepatotoxicity, a known issue with the first-generation AChE inhibitor, tacrine. nih.gov
These predictive models are not used to determine the specific ADMET properties of a single compound in isolation but rather to guide the iterative process of chemical modification. By comparing the predicted ADMET profiles across a series of analogues, medicinal chemists can select and synthesize compounds that not only have high potency and the desired dual-activity profile but also possess favorable drug-like properties, increasing the probability of developing a successful clinical candidate. researchgate.netnih.gov
In Vivo Research Applications of Carbonic Anhydrase/ache in 2 in Model Organisms
Preclinical Efficacy Studies in Animal Models (e.g., Rodent Models)
Preclinical efficacy studies in animal models are a cornerstone of drug development, providing essential information on a compound's potential therapeutic effects. For a dual-target inhibitor like Carbonic anhydrase/AChE-IN-2, rodent models of neurological and inflammatory conditions would be highly relevant.
Given its inhibitory action on acetylcholinesterase, a primary target in Alzheimer's disease, rodent models of this neurodegenerative disorder would be a logical starting point. For instance, transgenic mice that overexpress amyloid precursor protein and presenilin-1, which develop amyloid plaques and cognitive deficits, could be utilized. In such studies, researchers would assess the ability of this compound to improve learning and memory, potentially through behavioral tests like the Morris water maze. mdpi.com Furthermore, the impact on the underlying pathology, such as the reduction of amyloid plaque burden, would be a key outcome measure. mdpi.com
The carbonic anhydrase inhibitory activity of the compound suggests its potential utility in conditions characterized by inflammation and pain. mdpi.commdpi.com Preclinical models of inflammatory pain, such as carrageenan- or complete Freund's adjuvant-induced paw edema in rats, could be employed to evaluate the compound's anti-inflammatory and analgesic properties. nih.govnih.gov In these models, efficacy would be determined by measuring changes in paw volume, thermal and mechanical pain thresholds, and spontaneous pain behaviors.
Moreover, considering the role of specific CA isoforms in neuropathic pain, models involving nerve injury, such as chronic constriction injury of the sciatic nerve, would be appropriate to investigate the potential of this compound in alleviating this condition. mdpi.comnih.gov
To illustrate the potential data that could be generated from such studies, a hypothetical data table is presented below.
Hypothetical Preclinical Efficacy Data of this compound
Click to view interactive table
*Statistically significant difference from control (p < 0.05)
Assessment of Biological Activity in Relevant Pathways (e.g., pH regulation, neuronal function)
The dual inhibitory nature of this compound necessitates an in vivo assessment of its impact on the biological pathways associated with both of its targets.
pH Regulation: Carbonic anhydrases are crucial enzymes in maintaining pH homeostasis. nih.govuni-muenster.de Their inhibition can lead to alterations in pH in various tissues, which can have profound physiological effects. In vivo studies would need to investigate the effect of this compound on pH regulation, particularly in the brain and other relevant tissues. This could be achieved using techniques such as in vivo microdialysis coupled with pH-sensitive electrodes to measure extracellular pH changes in specific brain regions of animal models.
Neuronal Function: Acetylcholinesterase plays a vital role in terminating synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine (B1216132). Its inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The effect of this compound on neuronal function could be assessed using in vivo electrophysiology. For example, recording of field potentials in the hippocampus of anesthetized rodents would allow for the examination of changes in synaptic plasticity, such as long-term potentiation, which is known to be modulated by cholinergic activity.
Furthermore, the interplay between CA inhibition and neuronal excitability is an important area of investigation. nih.govnih.gov CAs influence neuronal function through their role in pH regulation, as pH changes can modulate the activity of various ion channels and receptors. nih.gov Therefore, studies could explore how the dual inhibition by this compound affects neuronal firing rates and network oscillations in different brain regions.
A hypothetical table summarizing the potential in vivo biological activity of the compound is provided below.
Hypothetical In Vivo Biological Activity of this compound
Click to view interactive table
*Statistically significant difference from control (p < 0.05)
Advanced In Vivo Characterization Techniques (e.g., Magnetic Resonance Spectroscopy for CA activity)
Advanced in vivo imaging techniques can provide non-invasive, real-time assessment of a drug's target engagement and pharmacodynamic effects. Magnetic Resonance Spectroscopy (MRS) is a powerful tool for characterizing CA activity in vivo. nih.gov Specifically, 13C MRS can be used to measure the rate of the catalyzed exchange between CO2 and bicarbonate, providing a direct readout of CA activity in tissues like the brain. nih.gov
In the context of this compound, in vivo 13C MRS studies could be conducted in animal models to determine the extent and duration of CA inhibition following administration of the compound. This would be invaluable for establishing a relationship between the dose of the compound, the degree of target engagement, and the observed therapeutic effects.
While there are no specific MRS techniques for the direct in vivo measurement of AChE activity, other neuroimaging modalities such as Positron Emission Tomography (PET) with specific radiotracers for AChE could be used to assess the occupancy of the enzyme by this compound in the brain.
The following table provides a hypothetical example of the type of data that could be obtained from an in vivo MRS study.
Hypothetical In Vivo 13C MRS Data for Carbonic Anhydrase Activity
Click to view interactive table
*Statistically significant difference from baseline (p < 0.05)
Future Directions and Research Perspectives
Development of Novel Dual-Targeting Scaffolds Beyond Current Chemotypes
The design of effective dual-target inhibitors hinges on the development of molecular scaffolds that can successfully interact with the distinct topographies of two different enzyme active sites. Current dual CA/AChE inhibitors are often based on existing pharmacophores for each individual target, linked together. The future in this area lies in the creation of truly novel, integrated scaffolds that are not merely combinations of known inhibitors.
Research is moving towards identifying and validating new core chemical structures that possess the inherent versatility to bind to both a metalloenzyme like CA and a hydrolase like AChE. This involves moving beyond established chemotypes to explore diverse chemical spaces. The goal is to discover scaffolds that offer improved potency, selectivity against off-target isoforms, and favorable pharmacokinetic properties. This de novo design approach aims to create more efficient and less complex dual inhibitors, potentially reducing the molecular weight and improving drug-likeness, which are common challenges in multi-target drug design.
Integration of Advanced Machine Learning and AI in Inhibitor Discovery
The complexity of designing molecules to fit two distinct targets simultaneously presents a significant challenge that is well-suited for advanced computational techniques. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery of dual-target inhibitors. researchgate.net These technologies can analyze vast datasets of chemical structures and biological activities to identify patterns that are not apparent to human researchers.
Exploration of Multi-Targeting Approaches Beyond CA/AChE Inhibition (e.g., with kinases, TRPV1)
While dual CA/AChE inhibition is a promising strategy, the pathological cascades of many diseases, especially in oncology and neurodegeneration, involve a wider network of proteins. The future of multi-target drug design is expanding to include additional relevant targets beyond CA and AChE. This "magic shotgun" or "network pharmacology" approach aims to create single molecules that can modulate three or more key nodes in a disease pathway. researchgate.net
For instance, in cancer therapy, there is a growing interest in combining the inhibition of targets like CAs with protein kinases, which are crucial regulators of cell proliferation and survival. researchgate.net Some small molecules have been identified that possess dual-functional moieties, one for interacting with kinases and another for CAs. researchgate.net In the context of neuroinflammation and pain, which are often co-morbid with neurodegenerative diseases, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is another attractive target. researchgate.netexcli.deexcli.de Developing a single compound that inhibits CA, AChE, and also modulates TRPV1 could offer a synergistic therapeutic effect, addressing multiple facets of the disease pathology simultaneously. These multi-targeting strategies are expected to yield more effective therapies and potentially overcome the drug resistance that can develop with single-target agents. researchgate.net
Q & A
Q. What experimental methodologies are standard for analyzing carbonic anhydrase (CA) catalytic activity and inhibition by compounds like AChE-IN-2?
Answer:
- Kinetic assays : Measure initial reaction rates (CO₂ hydration or esterase activity) using stopped-flow spectrophotometry or pH-stat methods. For CA inhibition, determine IC₅₀ values via dose-response curves .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between CA and inhibitors (e.g., AChE-IN-2) to assess enthalpy/entropy contributions .
- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding interactions (e.g., sulfonamide-Zn²⁺ coordination in CA active sites) .
- Electrophysiology : For acetylcholinesterase (AChE) inhibition, use Ellman’s assay to monitor thiocholine production .
Q. How do structural features of CA isoforms (e.g., CA II vs. CA IX) influence inhibitor specificity?
Answer:
- Active-site variations : CA IX (tumor-associated isoform) has a hydrophobic pocket and proton shuttle residue (Glu-117) absent in CA II. Design inhibitors with bulky substituents (e.g., ureido groups) to exploit CA IX’s extended binding site .
- Surface charge mapping : Use computational tools (e.g., PyMOL, Schrödinger) to compare electrostatic potentials between isoforms and optimize inhibitor charge complementarity .
Advanced Research Questions
Q. How can dual inhibition of CA and AChE be optimized to address conflicting kinetic data in hybrid inhibitors like AChE-IN-2?
Answer:
- Dual-activity assays : Perform parallel enzyme inhibition studies (CA and AChE) under identical conditions to rule out assay-specific artifacts. Use molecular docking (AutoDock Vina) to predict cross-reactivity .
- Structure-activity relationship (SAR) : Introduce substituents that sterically block off-target binding. For example, modify AChE-IN-2’s phenyl ring to reduce CA II affinity while retaining AChE inhibition .
Q. What contradictions exist in the pH-dependent efficacy of CA inhibitors in tumor microenvironments, and how can they be resolved?
Answer:
- Contradiction : Some CA IX inhibitors show reduced activity at low pH (typical of tumors) due to protonation of active-site histidines .
- Resolution : Develop pH-sensitive prodrugs that release active inhibitors only in acidic conditions. Validate using 3D tumor spheroid models with pH microsensors .
Q. How do high-pressure studies (e.g., hydrostatic or crystallographic pressure perturbations) inform CA’s conformational dynamics under extreme conditions?
Answer:
- High-pressure crystallography : Expose CA crystals to pressures >1,000 bar to trap intermediate states and identify flexible regions (e.g., the “lid” loop in CA II) .
- Molecular dynamics (MD) simulations : Correlate pressure-induced structural changes with catalytic efficiency loss, focusing on water network disruption in the active site .
Methodological Challenges
Q. What strategies reconcile discrepancies between in vitro CA inhibition data and in vivo efficacy for AChE-IN-2 derivatives?
Answer:
Q. How can CA’s role in CO₂ fixation be leveraged for bioengineering applications, and what experimental models validate this?
Answer:
- Metabolic engineering : Co-express CA with Rubisco in C3 plants (e.g., tobacco) to enhance CO₂ concentration. Monitor photosynthetic efficiency via gas exchange analysis .
- In situ CA supplementation : Add recombinant CA (e.g., from Desulfovibrio vulgaris) to acidogenic fermentation systems. Quantify biohydrogen yield via GC and volatile fatty acids via HPLC .
Data Interpretation and Validation
Q. How should researchers address conflicting kinetic parameters reported for CA inhibitors across studies?
Answer:
- Standardized protocols : Adopt uniform assay conditions (pH 7.4, 25°C, 100 mM buffer) for IC₅₀ comparisons. Reference controls (e.g., acetazolamide) to calibrate inter-lab variability .
- Meta-analysis : Aggregate datasets from public repositories (e.g., ChEMBL) and apply multivariate regression to identify outlier methodologies .
Q. What bioinformatics tools are critical for predicting off-target effects of dual CA/AChE inhibitors?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
